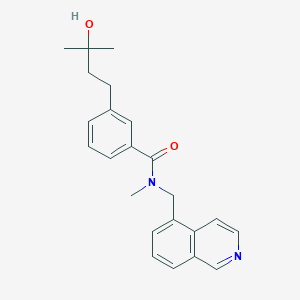

3-(3-hydroxy-3-methylbutyl)-N-(5-isoquinolinylmethyl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is structurally related to isoquinoline derivatives, which are of significant interest due to their broad range of biological activities and their applications in medicinal chemistry. Research has focused on the synthesis, molecular structure analysis, and exploration of chemical and physical properties of isoquinoline derivatives and related benzamides.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including metalation, carbonylation, and cyclization processes. For example, the preparation of substituted 1(2H)-isoquinolinones from dilithiated 2-methyl-N-arylbenzamides demonstrates the complexity of synthesizing isoquinoline derivatives through condensation and cyclization reactions (Davis et al., 1997).

Molecular Structure Analysis

The molecular structure and stereochemistry of isoquinoline derivatives can be determined using spectroscopic methods and X-ray analysis. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized, illustrating the importance of detailed structural analysis in understanding these compounds (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including hydroxyalkylation-initiated radical cyclization, demonstrating their reactivity and the potential for creating complex heterocyclic structures (Zhou et al., 2015).

Physical Properties Analysis

The physical properties, including stability and solubility, play a crucial role in the application of these compounds. For example, the synthesis and characterization of a stable blue heteroacene, 2-methyl-1,4,6,7,8,9-hexaphenylbenz(g)isoquinolin-3(2H)-one, highlights the importance of understanding the physical properties for potential applications in organic semiconductor devices (Zhang et al., 2011).

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Research on palladium iodide catalyzed multicomponent carbonylative approaches has shown innovative pathways to synthesize functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. This highlights the compound's potential utility in synthesizing complex organic molecules, with applications ranging from material science to pharmaceuticals (Mancuso et al., 2014).

Pharmacology and Medicinal Chemistry

A study on sigma-2 receptor probes involving similar structural motifs to the compound has shed light on their binding affinities and potential for neurological research. This underlines the importance of such compounds in developing radioligands for brain imaging and studying various neurological conditions (Xu et al., 2005).

Material Science and Chemical Analysis

The electrospray mass spectrometry and fragmentation study of N-linked carbohydrates derivatized at the reducing terminus demonstrate the compound's relevance in analytical chemistry, particularly in mass spectrometry analysis techniques. This is crucial for the structural elucidation of complex molecules, with implications for biochemical and pharmaceutical analysis (Harvey, 2000).

Chemical Biology and Enzyme Inhibition

Research on poly(ADP-ribose) polymerase (PADPRP) inhibitors, including similar benzamide derivatives, points to the compound's potential application in studying DNA repair mechanisms and developing cancer therapies. This illustrates the role of such compounds in uncovering biological pathways and designing new therapeutic agents (Boulton et al., 1995).

Environmental Science and Green Chemistry

The synthesis of quinazolin-4(1H)-ones using cellulosesulfonic acid as a biodegradable catalyst from 2-aminobenzamide and aldehydes or ketones showcases the compound's potential in green chemistry applications. This emphasizes the importance of sustainable and environmentally friendly methodologies in chemical synthesis (Reddy et al., 2011).

Propiedades

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(isoquinolin-5-ylmethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-23(2,27)12-10-17-6-4-7-18(14-17)22(26)25(3)16-20-9-5-8-19-15-24-13-11-21(19)20/h4-9,11,13-15,27H,10,12,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHULEZWIVAVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-(5-isoquinolinylmethyl)-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)